molecular formula C10H10N2O2 B046784 Ethyl Imidazo[1,2-a]pyridine-3-carboxylate CAS No. 123531-52-2

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B046784
CAS No.: 123531-52-2
M. Wt: 190.2 g/mol
InChI Key: YHUJITROXZCZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazole-pyridine core with an ethyl ester group at the 3-position. This structure serves as a pivotal intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. Its synthetic versatility is highlighted by its role in forming hydrazides, thiazolidines, spiro compounds, and fused pyrano-imidazo[1,2-a]pyridine derivatives . The compound’s reactivity is attributed to the electron-deficient nature of the imidazo[1,2-a]pyridine ring and the ester group’s susceptibility to hydrolysis or nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions: Ethyl Imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling may yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Anti-Tuberculosis Properties

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including ethyl imidazo[1,2-a]pyridine-3-carboxylate, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research has shown that these compounds exhibit potent inhibitory effects on Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

A notable study identified several derivatives with enhanced activity against both replicating and non-replicating strains of Mtb, demonstrating MIC values as low as 0.004 μM for some compounds . The structure-activity relationship (SAR) analyses indicated that modifications to the imidazo[1,2-a]pyridine scaffold significantly influenced potency and selectivity.

Other Antimicrobial Effects

Beyond TB, this compound has shown promise against various bacterial and fungal pathogens. Its broad-spectrum antimicrobial activity makes it a candidate for further development in treating infections caused by resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Compounds within this class have demonstrated cytotoxic effects against several cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. In vitro studies revealed that many derivatives exhibited low cytotoxicity towards normal cells while maintaining significant activity against cancerous cells .

Neuropharmacological Applications

Some derivatives of this compound have been explored for their anxiolytic and sedative effects. The structural similarity to known anxiolytic drugs like zolpidem suggests a potential for these compounds in treating anxiety disorders and sleep disturbances .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound derivatives have been crucial in understanding how modifications affect biological activity. Key findings include:

  • Lipophilicity : Increased lipophilicity often correlates with enhanced potency against Mtb.
  • Substituent Effects : Variations in the substituents on the imidazole ring can lead to significant changes in antimicrobial and anticancer activities.

High Throughput Screening

A high throughput screening approach identified several potent inhibitors of Mtb within the imidazo[1,2-a]pyridine class. These compounds were evaluated for their efficacy in both in vitro and in vivo models, demonstrating promising results that warrant further investigation .

Clinical Relevance

The development of this compound derivatives is particularly relevant in the context of rising antibiotic resistance. Their unique mechanisms of action may offer alternative therapeutic strategies for treating resistant infections.

Mechanism of Action

The mechanism of action of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Impact

The parent compound’s analogs differ primarily in substituent type and position, which significantly alter physicochemical properties and reactivity. Key examples include:

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl imidazo[1,2-a]pyridine-3-carboxylate None (parent compound) C₁₀H₁₀N₂O₂ 190.20 Key synthetic intermediate
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-methyl C₁₁H₁₂N₂O₂ 204.23 Marketed intermediate, steric effects
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6-bromo C₁₀H₉BrN₂O₂ 269.10 Halogenation for cross-coupling
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 2-CF₃ C₁₁H₉F₃N₂O₂ 258.20 Enhanced electronic effects

Key Observations :

  • Halogen Substituents (e.g., 6-bromo) : Enable cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-functionalized derivatives .
  • Trifluoromethyl Groups (e.g., 2-CF₃) : Enhance metabolic stability and electronic effects, making these analogs valuable in drug discovery .

Table 2: Reactivity and Functional Utility

Compound Reactivity/Synthetic Application Biological Activity/Notes Reference
This compound Intermediate for hydrazides, thiazolidines, spiro compounds Used in antimycobacterial agent synthesis
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate Suzuki cross-coupling, amidation reactions Structural analogs of antivirals
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate Studied for crystal structure and DFT analysis Importance in molecular conformation studies
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Drug-like molecule synthesis Predicted GABA receptor binding

Key Findings :

  • Ester Hydrolysis : The parent compound’s ethyl ester is readily hydrolyzed to carboxylic acids, enabling further derivatization (e.g., cinnamamide derivatives with antimycobacterial activity ).
  • Cyclization Reactions: Ethyl acrylates derived from the parent compound facilitate pyrano-fused imidazo[1,2-a]pyridine synthesis under basic conditions .
  • Dimroth Rearrangement : Ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates undergo isomerization during hydrolysis, yielding 3-carboxylic acid amides .

Contradictions and Limitations

  • Synthetic Challenges : Reactions with ethyl acetoacetate yield complex mixtures, limiting the isolation of specific products (e.g., failed synthesis of 6j,k ).
  • Isomerization Risks : Hydrolysis of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates under basic conditions triggers Dimroth rearrangement, complicating amide formation .

Biological Activity

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate (EIPC) is a heterocyclic compound recognized for its diverse biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, focusing on its antimicrobial and antitubercular properties, mechanisms of action, and relevant case studies.

Overview of this compound

EIPC belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure comprising an imidazole ring and a pyridine ring. This compound has garnered attention for its potential applications in various fields including medicinal chemistry, biochemistry, and material science due to its unique chemical properties and biological activities.

The biological activity of EIPC is primarily attributed to its interaction with specific molecular targets within microbial cells. Notably:

  • Antimicrobial Activity : EIPC exhibits significant antimicrobial effects against various bacterial strains. It has been shown to inhibit the growth of Streptococcus pneumoniae and other pathogens through mechanisms involving phosphorylation and modulation of biochemical pathways like the activation of NF-kappaB.
  • Antitubercular Activity : EIPC derivatives have been extensively studied for their efficacy against Mycobacterium tuberculosis (Mtb). A series of studies indicated that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of Mtb . The mode of action is believed to involve targeting the cytochrome bc1 complex in Mtb, which is essential for ATP synthesis and energy metabolism in the bacteria .

1. Antitubercular Activity

A notable study synthesized a range of imidazo[1,2-a]pyridine-3-carboxamide derivatives, including EIPC variants, which were screened for their antitubercular activity. The results demonstrated that several compounds showed potent activity with MIC values ≤1 μM against replicating and non-replicating Mtb strains. Compounds such as 13 and 18 exhibited superior pharmacokinetic properties compared to existing clinical candidates like PA-824 .

CompoundMIC (μM)Cmax (ng/mL)t1/2 (h)
13≤0.00615,6001.93
18≤0.0063370.5

2. Structure-Activity Relationship (SAR)

Research has also focused on the SAR of EIPC derivatives to enhance their biological efficacy. Modifications at various positions on the imidazopyridine ring have led to improved activity against both drug-sensitive and resistant strains of Mtb. For instance, compounds with cyclic aliphatic rings on the amide nitrogen showed enhanced anti-TB activity, highlighting the importance of structural modifications in optimizing therapeutic potential .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that EIPC derivatives exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example:

  • Oral Bioavailability : Some compounds demonstrated high oral bioavailability (>30%) in animal models.
  • Safety : Initial toxicity assessments revealed that certain derivatives maintained low toxicity levels while exhibiting potent antimicrobial effects .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for Ethyl Imidazo[1,2-a]pyridine-3-carboxylate?

The compound is synthesized via a three-step reaction:

Condensation : Reacting 2-aminopyridine with ethyl 3-oxopropanoate in acetonitrile, followed by addition of CBr₄ to form the imidazo[1,2-a]pyridine core .

Cyclization : Intramolecular cyclization under mild conditions to stabilize the heterocyclic structure.

Esterification : Introduction of the ethyl ester group using catalytic AlCl₃ in a Friedel-Crafts acylation protocol, achieving yields >80% .
Key characterization includes ¹H NMR (δ 1.43 ppm for CH₃, 4.42 ppm for CH₂) and melting point (50–51°C) .

Q. How is this compound characterized structurally?

  • Experimental : Single-crystal X-ray diffraction confirms the planar imidazo[1,2-a]pyridine core and ester orientation. ¹H/¹³C NMR and HRMS validate purity and molecular weight (e.g., [M+H]⁺ at m/z 307.03034) .
  • Computational : Density Functional Theory (DFT) optimizes bond angles and electrostatic potential maps, aligning with XRD data (RMSD <0.1 Å) .

Q. What functional group modifications are feasible at the C-3 position?

The ethyl ester can undergo:

  • Hydrolysis : Basic conditions (NaOH/EtOH) yield the carboxylic acid, useful for amidation .
  • Transesterification : Substitution with other alcohols (e.g., methanol) using acid catalysts .
  • Friedel-Crafts Acylation : Catalytic AlCl₃ enables C-3 acetylation for library diversification .

Advanced Research Questions

Q. How does this compound contribute to pharmacological studies?

Derivatives like HS-173 (ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) inhibit PI3Kα:

  • In vitro : IC₅₀ values ≤100 nM in cancer cell lines, validated via kinase assays .
  • In vivo : Reduces liver fibrosis in murine models by blocking PI3K/Akt signaling, analyzed via Western blot and histopathology .
    Mechanistic insights are derived from molecular docking and ligand-receptor binding simulations .

Q. What computational methods elucidate its reactivity and stability?

  • DFT Studies : Frontier molecular orbital analysis (HOMO-LUMO gap ≈5.2 eV) predicts nucleophilic attack at C-3 .
  • Reaction Coordinate Mapping : Explains regioselectivity in Friedel-Crafts acylation (activation energy ≈25 kcal/mol for C-3 vs. >30 kcal/mol for C-2) .
  • Molecular Dynamics : Simulates solvation effects in polar solvents (e.g., acetonitrile) to optimize reaction conditions .

Q. How do reaction conditions influence isomerization or byproduct formation?

  • Dimroth Rearrangement : Hydrolysis of ethyl esters under basic conditions (e.g., NaOH) can isomerize imidazo[1,2-a]pyrimidine-2-carboxylates to 3-carboxylates via ring-opening/closure .
  • Byproduct Mitigation : Use of anhydrous AlCl₃ in Friedel-Crafts reactions minimizes acetyl migration to C-2 .

Q. How are combinatorial libraries of derivatives synthesized for SAR studies?

  • Parallel Synthesis : One-pot Friedel-Crafts acylation with 38 substrates, yielding >70% purity without chromatography .
  • Diversity : Substituents at C-6 (methyl, chloro) and C-2 (aryl groups) modulate bioactivity .
  • Quality Control : LC-MS and ¹H NMR track reaction progress; automated platforms enable high-throughput screening .

Q. What analytical challenges arise in characterizing complex derivatives?

  • Regioisomer Discrimination : ¹⁵N/¹⁴N-labeled NMR and NOESY distinguish C-2 vs. C-3 substituted products .
  • Mass Spectrometry : HRMS resolves isotopic patterns (e.g., [M+Na]⁺ vs. [M+K]⁺) for exact mass confirmation .

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-9-5-3-4-6-12(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUJITROXZCZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559314
Record name Ethyl imidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123531-52-2
Record name Ethyl imidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
Ethyl Imidazo[1,2-a]pyridine-3-carboxylate
Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.